Cas no 69567-11-9 (Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)-)
69567-11-9 structure
Product Name:Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)-
Numero CAS:69567-11-9
MF:C34H37NO4
MW:523.661889791489
MDL:MFCD11113146
CID:500563
PubChem ID:11027759
Update Time:2025-04-19
Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)-
- (2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine
- 1-Deoxygalactonojirimycin Tetrabenzyl Ether
- Deoxynojirimycin Tetrabenzyl Ether
- Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, [2R-(2a,3b,4a,5b)]-
- Piperidine, 3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4r,5S)-
- CHEMBL3393673
- SCHEMBL13777996
- 69567-11-9
- HHIIDKLQTCPFQA-KMKAFXEASA-N
- BDBM50061161
- DTXSID10452394
- AS-53758
- P17068
- (2R,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-piperidine
- AKOS030242684
- MFCD11113146
- 3R,4R,5S-Tris(phenylmethoxy-2R-[(phenylmethoxy)methyl]piperidine
- HY-W042583
- CXN5WZQ882
- Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-,(2R,3R,4R,5S)-
- 2,3,4,6-Tetra-O-benzyl-1-D-gluco-deoxynojirimycin
- Piperidine, 3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, [2R-(2alpha,3beta,4alpha,5beta)]-
- (2R,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]piperidine
- CS-0035586
-
- MDL: MFCD11113146
- Inchi: 1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1
- Chiave InChI: HHIIDKLQTCPFQA-KMKAFXEASA-N
- Sorrisi: O(CC1C=CC=CC=1)[C@@H]1[C@@H](COCC2C=CC=CC=2)NC[C@@H]([C@H]1OCC1C=CC=CC=1)OCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 523.27241
- Massa monoisotopica: 523.27225866g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 39
- Conta legami ruotabili: 13
- Complessità: 637
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.2
- Superficie polare topologica: 49Ų
Proprietà sperimentali
- PSA: 48.95
Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| abcr | AB486659-250 mg |
(2R,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-piperidine; . |
69567-11-9 | 250mg |
€1263.20 | 2023-06-15 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71060-1mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | 98% | 1mg |
¥377.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71060-5mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | 98% | 5mg |
¥1594.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71060-10mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | 98% | 10mg |
¥2721.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71060-50mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | 98% | 50mg |
¥11465.00 | 2022-04-26 | |
| A2B Chem LLC | AC60019-25mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | ≥98% | 25mg |
$216.00 | 2024-04-19 | |
| A2B Chem LLC | AC60019-50mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | ≥98% | 50mg |
$397.00 | 2024-04-19 | |
| A2B Chem LLC | AC60019-1mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | ≥98% | 1mg |
$30.00 | 2023-12-30 | |
| A2B Chem LLC | AC60019-5mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | ≥98% | 5mg |
$67.00 | 2024-04-19 | |
| A2B Chem LLC | AC60019-10mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | ≥98% | 10mg |
$120.00 | 2024-04-19 |
Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)- Letteratura correlata
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
69567-11-9 (Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso